molecular formula C18H20BrClO4 B4981858 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4981858
M. Wt: 415.7 g/mol
InChI Key: WYYSVSAABAOSKR-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and multiple ether linkages

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(19)12-15(16)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYSVSAABAOSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 2-chlorine-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . This reaction is followed by further modifications to introduce the ethoxy and methoxy groups, resulting in the final compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on efficiency, yield, and environmental considerations.

Chemical Reactions Analysis

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene include:

The uniqueness of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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